molecular formula C18H16BrF3N4 B14056879 (6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline

(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline

Cat. No.: B14056879
M. Wt: 425.2 g/mol
InChI Key: LFGZKCPXSXFTGI-QGHHPUGFSA-N
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Description

The compound (6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline is a complex organic molecule featuring a pyrazolo[4,3-f]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrazolo[4,3-f]isoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromopyridinyl group: This step often involves a halogenation reaction using bromine or a brominating agent.

    Addition of the trifluoroethyl group: This can be accomplished through nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the pyrazolo[4,3-f]isoquinoline core, potentially altering its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a ketone, while substitution of the bromopyridinyl group can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicine, (6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline has potential as a therapeutic agent. It can be used in the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industry, the compound can be used in the development of new materials and catalysts. Its unique chemical properties make it suitable for a variety of industrial applications.

Mechanism of Action

The mechanism of action of (6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6S,8R)-6-(5-chloropyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline
  • (6S,8R)-6-(5-fluoropyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline

Uniqueness

The uniqueness of (6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline lies in its specific substitution pattern. The presence of the bromopyridinyl group and the trifluoroethyl group imparts unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H16BrF3N4

Molecular Weight

425.2 g/mol

IUPAC Name

(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinoline

InChI

InChI=1S/C18H16BrF3N4/c1-10-6-13-12(3-5-15-14(13)8-24-25-15)17(26(10)9-18(20,21)22)16-4-2-11(19)7-23-16/h2-5,7-8,10,17H,6,9H2,1H3,(H,24,25)/t10-,17+/m1/s1

InChI Key

LFGZKCPXSXFTGI-QGHHPUGFSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)Br

Canonical SMILES

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)Br

Origin of Product

United States

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